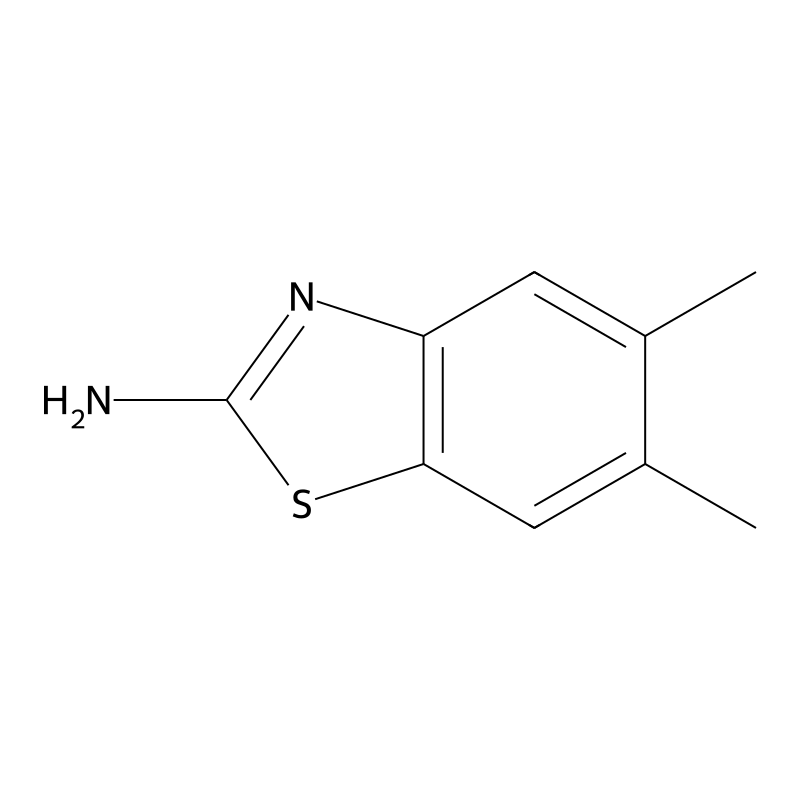

2-Amino-5,6-dimethylbenzothiazole

Content Navigation

- 1. General Information

- 2. 2-Amino-5,6-dimethylbenzothiazole: Baseline Precursor Profile for Advanced Materials and Ligand Synthesis

- 3. The Procurement Risks of Substituting 2-Amino-5,6-dimethylbenzothiazole with Generic Analogs

- 4. Quantitative Evidence Guide: Differentiating 2-Amino-5,6-dimethylbenzothiazole in Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Amino-5,6-dimethylbenzothiazole (CAS 29927-08-0) is an electron-rich heterocyclic building block characterized by a fused benzothiazole core, an exocyclic amine, and dual methyl substitutions at the 5 and 6 positions. Commercially procured as an off-white to light yellow crystalline powder, it is primarily utilized as a high-performance precursor in the synthesis of functional materials, charge-transfer complexes, and metallo-pharmaceutical ligands. The presence of the 5,6-dimethyl groups significantly increases the electron density of the aromatic system and enhances the nucleophilicity of the 2-amino group relative to unsubstituted analogs. For industrial and academic buyers, this structural modification makes it a critical procurement choice for tuning the photophysical properties of fluorescent dyes, optimizing the lipophilicity of biologically active sulfonamides, and directing the regioselectivity of quinone amination reactions .

Substituting 2-Amino-5,6-dimethylbenzothiazole with generic alternatives—such as unsubstituted 2-aminobenzothiazole, mono-methylated variants, or 6-halogenated analogs—fundamentally compromises process predictability and end-product performance. In photophysical applications, the lack of dual electron-donating methyl groups reduces the donor strength of the molecule, failing to achieve the desired red-shifted emission in charge-transfer complexes [1]. In coordination chemistry, substituting with 6-halogenated benzothiazoles drastically alters the electronic environment and lipophilicity of the resulting Schiff bases or sulfonamide ligands, which directly diminishes the catalytic efficiency of metallo-enzyme mimics like superoxide dismutase (SOD)[2]. Furthermore, in synthetic pathways involving nucleophilic addition to quinones, the specific steric profile of the 5,6-dimethyl substitution is required to enforce strict 2,5-regioselectivity; smaller or less sterically hindered analogs often result in complex, difficult-to-separate mixtures of mono- and poly-substituted adducts, severely impacting manufacturing yields [3].

References

- [1] Spectroscopic studies of charge transfer complexes of some 2-aminobenzothiazoles with chloranil. ResearchGate Database.

- [2] Copper(II) Polyamine Complexes with N-Benzothiazole Sulfonamides as Counterions. Polyhedron.

- [3] Kaçmaz A. Synthesis of Some Mono-, Bis- NH-substituted-1,4-Benzoquinones. JOTCSA. 2018;5(2):963-70.

Enhanced Donor Strength in Charge-Transfer Complexes

In the formation of charge-transfer complexes (CTCs) with electron acceptors like chloranil, the donor strength of the benzothiazole derivative dictates the photophysical output. Spectroscopic studies comparing 2-aminobenzothiazole (AB), 2-amino-4-methylbenzothiazole (AMB), and 2-amino-5,6-dimethylbenzothiazole (ADB) demonstrate that ADB possesses the highest donor strength. This increased electron density, driven by the dual 5,6-methyl groups, results in a pronounced red shift in the absorption and emission spectra of the resulting CTCs compared to the unsubstituted or mono-methylated baselines [1].

| Evidence Dimension | Spectroscopic shift and donor strength in CTCs |

| Target Compound Data | Maximum donor strength yielding red-shifted CTC spectra |

| Comparator Or Baseline | 2-aminobenzothiazole and 2-amino-4-methylbenzothiazole (lower donor strength, blue-shifted relative to target) |

| Quantified Difference | Pronounced red shift and higher equilibrium constant for CTC formation |

| Conditions | Reaction with chloranil acceptor across varying solvent polarities |

Essential for materials scientists procuring building blocks to precisely tune the emission wavelength of fluorescent dyes or delayed fluorescence emitters.

Ligand Tuning for Superoxide Dismutase (SOD) Mimics

When synthesizing N-benzothiazole sulfonamides as counterions or ligands for Copper(II) polyamine complexes, the substitution pattern on the benzothiazole ring critically affects the complex's superoxide dismutase (SOD)-like activity. 2-Amino-5,6-dimethylbenzothiazole is utilized to synthesize N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzenesulfonamide. Compared to complexes utilizing 6-chloro or unsubstituted benzothiazole derivatives, the 5,6-dimethyl variant alters the lipophilicity and the electronic environment of the sulfonamidate coordination sphere, which directly modulates the in vitro catalytic dismutation of superoxide radicals [1].

| Evidence Dimension | Ligand lipophilicity and SOD-mimetic catalytic environment |

| Target Compound Data | 5,6-dimethyl substitution provides enhanced lipophilicity and electron-rich coordination |

| Comparator Or Baseline | 6-chlorobenzothiazole or unsubstituted benzothiazole derivatives (electron-withdrawing or neutral, lower lipophilicity) |

| Quantified Difference | Altered Cu(II) coordination environment and modified SOD-like dismutation kinetics |

| Conditions | In vitro indirect assays of Cu(II) polyamine complexes |

Crucial for researchers designing metallo-enzyme mimics where precise electronic tuning of the ligand is required to optimize catalytic activity.

Regioselective Amination of 1,4-Benzoquinones

The reaction of amines with p-benzoquinone often yields complex mixtures of mono-, bis-, and poly-substituted adducts. However, utilizing 2-amino-5,6-dimethylbenzothiazole as the nucleophile drives highly specific regioselectivity. In standardized syntheses, it reacts with p-benzoquinone to yield exclusively the 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione adduct. The specific steric bulk and electronic profile of the 5,6-dimethylbenzothiazole moiety prevent further uncontrolled amination, a level of control that is often lost when using smaller, less hindered aliphatic amines or unsubstituted anilines [1].

| Evidence Dimension | Regioselectivity in quinone amination |

| Target Compound Data | Exclusive formation of the 2,5-bis-substituted adduct |

| Comparator Or Baseline | Unsubstituted anilines or small aliphatic amines (prone to mixed mono/poly substitution) |

| Quantified Difference | Strict 2,5-regioselectivity vs. complex product mixtures |

| Conditions | Reflux in methanol, nucleophilic addition to p-benzoquinone |

Enables synthetic chemists to procure a reliable building block that minimizes purification bottlenecks and maximizes the yield of specific bis-aminated quinone architectures.

Benchmark Compound in Predictive Genotoxicity Models

In the development of Quantitative Structure-Activity Relationship (QSAR) models for amine and thiophene toxicity, 2-amino-5,6-dimethylbenzothiazole serves as a critical benchmark compound. Evaluated via the SOS Chromotest (measuring the IMAX induction factor), its genotoxicity profile is directly compared against halogenated analogs like 2-amino-6-fluorobenzothiazole and 2-amino-6-chlorobenzothiazole. The specific biological response elicited by the 5,6-dimethyl substitution provides essential training data for expert systems (e.g., DEREK, MultiCASE) to differentiate the toxicological impact of alkyl versus halogen substitutions on the benzothiazole core [1].

| Evidence Dimension | Genotoxicity induction factor (IMAX) for QSAR training |

| Target Compound Data | Specific IMAX profile for 5,6-dimethyl substitution |

| Comparator Or Baseline | 2-amino-6-fluorobenzothiazole and 2-amino-6-chlorobenzothiazole |

| Quantified Difference | Differentiated genotoxic liability based on alkyl vs. halogen substitution |

| Conditions | SOS Chromotest with and without S9 rat liver homogenate |

Critical for computational toxicologists procuring validated reference standards to calibrate and test predictive models for drug discovery.

Synthesis of Tunable Charge-Transfer Complexes and Fluorescent Dyes

Due to its high donor strength and ability to induce red-shifted emission spectra, 2-amino-5,6-dimethylbenzothiazole is the optimal precursor for developing advanced organic electronic materials and delayed fluorescence emitters where precise wavelength tuning is required [1].

Development of Metallo-Enzyme Mimics

Its specific electronic and lipophilic profile makes it an ideal building block for synthesizing N-benzothiazole sulfonamide ligands used in Copper(II) complexes with superoxide dismutase (SOD)-like catalytic activity [2].

Regioselective Construction of Bis-Aminated Quinones

The steric bulk of the 5,6-dimethyl groups allows synthetic chemists to predictably synthesize 2,5-bis-substituted 1,4-benzoquinones without the complex purification steps required when using less hindered amines [3].

Reference Standard for Toxicological QSAR Modeling

As a well-characterized amine in the SOS Chromotest, it is a necessary procurement item for computational chemistry labs validating predictive toxicity models for novel pharmaceutical candidates [4].

References

- [1] Spectroscopic studies of charge transfer complexes of some 2-aminobenzothiazoles with chloranil. ResearchGate Database.

- [2] Copper(II) Polyamine Complexes with N-Benzothiazole Sulfonamides as Counterions. Polyhedron.

- [3] Kaçmaz A. Synthesis of Some Mono-, Bis- NH-substituted-1,4-Benzoquinones. JOTCSA. 2018;5(2):963-70.

- [4] Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Chem. Res. Toxicol. 2003.

Physical Description

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types